2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one is a complex organic compound known for its potential pharmacological applications. The compound features a quinazolinone core with dichlorophenyl and imidazolyl substituents, which contribute to its biological activity. This compound is classified under heterocyclic compounds due to the presence of nitrogen atoms in its structure.
Source: The compound can be sourced from various chemical suppliers and is often referenced in scientific literature for its synthesis and applications in medicinal chemistry.
Classification: It falls under the category of quinazolinones, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with an imidazole derivative followed by cyclization to form the quinazolinone structure.
The molecular formula of 2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one is , with a molecular weight of approximately 399.3 g/mol.
The compound can participate in various chemical reactions typical of quinazolinones and imidazole derivatives.
The mechanism of action for 2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one is primarily linked to its interaction with specific biological targets such as enzymes or receptors.
The primary applications of 2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one lie in medicinal chemistry and pharmacology:
The compound 2-(2,4-Dichloro-phenyl)-3-(3-imidazol-1-yl-propyl)-3H-quinazolin-4-one belongs to the quinazolinone class of heterocyclic organic molecules. Its systematic IUPAC name is 2-(2,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]quinazolin-4(3H)-one, reflecting three core structural domains:
The molecular formula is C₂₂H₁₈Cl₂N₄O, with a molar mass of 425.31 g/mol. Key bonding patterns include:
Table 1: Atomic Connectivity and Functional Group Taxonomy
| Position | Substituent | Bond Type | Stereochemical Role |
|---|---|---|---|
| Quinazolinone C2 | 2,4-Dichlorophenyl | Covalent (C–C) | Planar aromatic system |
| Quinazolinone N3 | –(CH₂)₃–Imidazole | Alkyl linkage | Rotatable single bonds |
| Imidazole N1 | Propyl chain | Secondary amine | Free rotation |
| Quinazolinone C4 | Carbonyl (C=O) | Double bond | Rigid conjugated system |
This compound exemplifies strategic modifications to the quinazolinone core to optimize biological activity. Key pharmacophoric features include:
Compared to simpler 3-alkylquinazolinones, the imidazole-propyl side chain significantly improves target affinity. This aligns with structure-activity relationship studies showing that N-heteroarylalkyl groups at position 3 enhance antiproliferative activity against tumor cells [7].
Table 2: Pharmacophore Evolution in Quinazolinone Derivatives
| Quinazolinone Modification | Key Pharmacophoric Role | Biological Outcome |
|---|---|---|
| Unsubstituted 3H-quinazolin-4-one | Base scaffold | Low activity (lacking target engagement) |
| 3-Methylquinazolin-4-one | Minimal N-alkylation | Moderate kinase inhibition |
| 3-(2-Chloroethyl)quinazolin-4-one | Electrophilic side chain | Cytotoxicity (nonselective) |
| 3-(3-Imidazol-1-yl-propyl)quinazolin-4-one | H-bond donor/acceptor + flexibility | Enhanced kinase selectivity |
| 3-Phenylquinazolin-4-one | Rigid aromatic group | Limited solubility |
The compound emerged from late-20th-century research into tyrosine kinase inhibitors (TKIs). United States Patent 5770599 ("Quinazoline Derivatives", 1998) established foundational claims covering:
The rationale for incorporating the imidazolylpropyl group centered on mimicking purine-binding motifs in ATP pockets while improving cellular permeability. This innovation addressed limitations of early quinazolinones like gefitinib, which lacked heteroarylalkyl flexibility [7].
Table 3: Patent Landscape for Quinazolinone-Based Kinase Inhibitors
| Patent | Priority Date | Key Structural Innovations | Therapeutic Focus |
|---|---|---|---|
| US5770599A | 1996 | Broad coverage of N3-heteroalkyl substitutions (including imidazolylpropyl) | Antiproliferative agents |
| WO2001053277 | 2000 | 3-(Morpholinopropyl) variants | Angiogenesis inhibition |
| EP1422219A1 | 2002 | 2-Styrylquinazolinones with imidazole tails | EGFR-mutant NSCLC |
| US20200040031A1 | 2019 | Covalent-binding acrylamide-linked imidazoles | Irreversible TKIs |
The synthesis route in US5770599A remains the primary method for preparing this compound, though commercial sources (e.g., BLD Pharm) now offer it for research use under CAS 110552-32-4 [6]. No therapeutic applications have advanced beyond preclinical studies, partly due to the rise of irreversible kinase inhibitors post-2010.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: